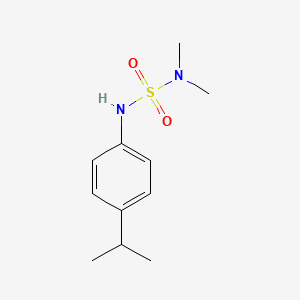

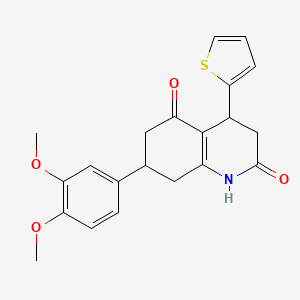

![molecular formula C17H22N4OS B5505609 N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-2-(4-methylpiperazin-1-yl)acetamide](/img/structure/B5505609.png)

N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-2-(4-methylpiperazin-1-yl)acetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

This compound is part of a class of chemicals that have attracted interest due to their potential in various fields of chemistry and pharmacology. Its structural features include a thiazole ring, a phenyl ring, and a piperazine moiety, each contributing to its unique chemical behavior.

Synthesis Analysis

Synthesis of compounds related to N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-2-(4-methylpiperazin-1-yl)acetamide involves multi-step reactions including N-alkylation, chloroacetylation, and cyclocondensation processes. These methods facilitate the introduction of the acetamide group and the construction of the thiazole and piperazine frameworks (Yang Jing, 2010).

Molecular Structure Analysis

Molecular structure characterization is typically achieved using spectroscopic methods such as 1H NMR, IR, MS, and sometimes X-ray crystallography. These techniques provide insights into the compound’s molecular geometry, electronic structure, and intermolecular interactions, which are crucial for understanding its reactivity and properties.

Chemical Reactions and Properties

The chemical reactivity of such compounds is influenced by the presence of the thiazole ring, acetamide group, and piperazine moiety. They can undergo reactions typical for amides, such as hydrolysis, and participate in nucleophilic substitution reactions facilitated by the electron-rich nitrogen atoms in the piperazine ring.

Physical Properties Analysis

Physical properties like melting point, solubility, and crystalline structure are determined by the compound's molecular structure. The presence of aromatic rings and heteroatoms affects its polarity and hence its solubility in various solvents. These properties are essential for designing synthesis protocols and for the compound's application in different domains.

Chemical Properties Analysis

The compound's chemical properties, including acidity/basicity, reactivity towards electrophiles and nucleophiles, and stability under various conditions, are dictated by its functional groups. The acetamide and thiazole functionalities may impart a degree of electronic stability, while the piperazine ring could contribute to basicity, influencing the compound's behavior in chemical reactions.

For more comprehensive details and specific studies on similar compounds, refer to the works of Yang Jing (2010) for synthesis techniques, and various other authors who have contributed to the understanding of such compounds' structural, physical, and chemical properties through their research (Huicheng Wang et al., 2010), (P. Nayak et al., 2014).

Applications De Recherche Scientifique

Antimicrobial and Antifungal Activities

- A study synthesized new derivatives to evaluate their antimicrobial and antifungal activities. These compounds exhibited significant activities against various microbial strains, including Candida parapsilosis, indicating their potential as antimicrobial agents (Yurttaş et al., 2015).

Antitumor Activity

- Research on the synthesis of derivatives bearing different heterocyclic rings revealed potential antitumor activity against human tumor cell lines, highlighting the pharmacophoric group's importance in anticancer studies (Yurttaş et al., 2015).

Anticancer Agents

- New derivatives were studied for their anticancer activity, with specific compounds showing high selectivity against human lung adenocarcinoma cells. This research contributes to the development of selective cytotoxic agents (Evren et al., 2019).

Optoelectronic Properties

- A study on thiazole-based polythiophenes examined their optoelectronic properties, contributing to the development of materials with potential applications in electronics and photonics (Camurlu & Guven, 2015).

Insecticidal Activity

- Research into heterocycles incorporating a thiadiazole moiety against the cotton leafworm, Spodoptera littoralis, demonstrates the potential of these compounds as insecticidal agents, contributing to agricultural pest control (Fadda et al., 2017).

Anti-inflammatory and Anti-nociceptive Agents

- A series of substituted 1,2,4-triazoles were synthesized and evaluated for their potential anti-inflammatory and anti-nociceptive activities, indicating their usefulness in pain and inflammation management (Upmanyu et al., 2011).

Propriétés

IUPAC Name |

N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-2-(4-methylpiperazin-1-yl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H22N4OS/c1-13-3-5-14(6-4-13)15-12-23-17(18-15)19-16(22)11-21-9-7-20(2)8-10-21/h3-6,12H,7-11H2,1-2H3,(H,18,19,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VOHDDPJENYGWPD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=CSC(=N2)NC(=O)CN3CCN(CC3)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H22N4OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-propyl-N-[2-(2-thienylmethoxy)benzyl]-1H-tetrazol-5-amine](/img/structure/B5505531.png)

![2-methyl-6,7-dihydro-4H,5H-cyclopenta[4,5]thieno[2,3-d][1,3]oxazin-4-one](/img/structure/B5505536.png)

![(1R*,5R*)-N,N-dimethyl-6-[(1-methyl-1H-imidazol-2-yl)methyl]-3,6-diazabicyclo[3.2.2]nonane-3-carboxamide](/img/structure/B5505543.png)

![rel-(3aR,6aR)-N-{[5-(2-chlorophenyl)-3-isoxazolyl]methyl}-2-methylhexahydropyrrolo[3,4-c]pyrrole-3a(1H)-carboxamide dihydrochloride](/img/structure/B5505553.png)

![3-[(4aR*,7aS*)-4-{[methyl(phenyl)amino]carbonyl}-6,6-dioxidohexahydrothieno[3,4-b]pyrazin-1(2H)-yl]propanoic acid](/img/structure/B5505612.png)

![2-[(5-isobutyl-4H-1,2,4-triazol-3-yl)thio]-N-(3-methylphenyl)acetamide](/img/structure/B5505620.png)

![N-{2-[cyclopentyl(methyl)amino]ethyl}-3-isopropyl-N,1-dimethyl-1H-pyrazole-5-carboxamide](/img/structure/B5505628.png)